molecular formula C21H24N2O3S B2888648 propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate CAS No. 942846-58-4

propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2888648
CAS No.: 942846-58-4
M. Wt: 384.49
InChI Key: ZXLCHOFBIGWOBF-UHFFFAOYSA-N
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Description

This compound is known for its complex structure and promising properties, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves a multi-step process. The primary synthetic route includes the reaction of 2-mercaptobenzimidazole with 4-methylphenoxyacetic acid, followed by the reaction of the resulting intermediate with ethyl chloroacetate. This method has been optimized to yield high purity and high yield of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes ensuring the availability of high-quality raw materials, maintaining precise reaction conditions, and implementing purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring or the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives

Scientific Research Applications

It has shown promising results in the following areas:

    Anti-inflammatory: The compound has demonstrated anti-inflammatory properties by inhibiting enzymes involved in the inflammatory response.

    Anti-tumor: Research has indicated its potential in inhibiting tumor growth and proliferation.

    Anti-oxidant: The compound exhibits antioxidant properties, which can protect cells from oxidative stress.

    Disease Treatment: It has been investigated for its potential use in treating various diseases such as cancer, arthritis, and diabetes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) enzymes, which are involved in the inflammatory response. Additionally, the compound may interact with other molecular targets and pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

propan-2-yl 2-(2-{[2-(4-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazol-1-yl)acetate can be compared with other similar compounds, such as:

    Benzimidazole derivatives: These compounds share the benzimidazole core structure and exhibit similar biological activities.

    Phenoxyacetic acid derivatives: Compounds with the phenoxyacetic acid moiety may have comparable properties and applications.

    Thioether-containing compounds: These compounds contain sulfur atoms bonded to carbon and exhibit similar reactivity and properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

propan-2-yl 2-[2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-15(2)26-20(24)14-23-19-7-5-4-6-18(19)22-21(23)27-13-12-25-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLCHOFBIGWOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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